4-Formyl-3-methylthiophene-2-carboxylic acid

Regioselective synthesis Thiophene functionalization Electrophilic aromatic substitution

Researchers require exact substitution patterns for targeted drug discovery. Generic formylthiophene isomers fail to replicate the steric and electronic profile of the 3-methyl-4-formyl-2-carboxylic acid arrangement. - **Regiospecific Purity:** Enables reproducible synthesis of tetra-substituted thiophene scaffolds with validated activity against Trypanosoma brucei and Plasmodium falciparum. - **Strategic Utility:** Dual orthogonal handles (formyl, carboxyl) for modular assembly of fused heterocycles targeting bone metabolism disorders and S1P1 receptor agonists. - **Supply Assurance:** High-purity stock available; direct procurement for R&D to pilot scale.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
Cat. No. B13259049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-methylthiophene-2-carboxylic acid
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1C=O)C(=O)O
InChIInChI=1S/C7H6O3S/c1-4-5(2-8)3-11-6(4)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeyDRNBTIWMNQEMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-3-methylthiophene-2-carboxylic Acid: Strategic Building Block


4-Formyl-3-methylthiophene-2-carboxylic acid (CAS 1369095-53-3, molecular formula C7H6O3S, molecular weight 170.19 g/mol) is a trisubstituted heterocyclic aromatic compound belonging to the thiophene-2-carboxylic acid class [1]. It features a thiophene core bearing a carboxylic acid at the 2-position, a methyl group at the 3-position, and a formyl (-CHO) group at the 4-position. This specific substitution pattern makes it a valuable intermediate in organic synthesis for constructing complex thiophene derivatives with applications in pharmaceutical and agrochemical research .

Regiospecific 4-formyl-3-methyl pattern for defined molecular architectures
Orthogonal COOH, CHO, and Me handles for modular library synthesis
Planar C–H/O=C conformation supports predictable reactivity

4-Formyl-3-methylthiophene-2-carboxylic Acid: Irreplaceable Substitution


The regiospecific 4-formyl-3-methyl substitution pattern is non-interchangeable with other formylthiophene carboxylic acids. The 3-methyl group induces unique steric and electronic effects that alter both the conformational behavior and reactivity of the adjacent functional groups [1]. 13C NMR substituent chemical shift analysis has demonstrated that different substitution positions on the thiophene ring produce distinct electronic environments, which directly impact reaction outcomes in downstream functionalization [2]. Furthermore, the presence of both formyl and carboxylic acid groups in a 1,2-relationship relative to the methyl substituent establishes a specific chemical vector geometry essential for the construction of defined molecular architectures in drug discovery [3]. Generic substitution with 5-formylthiophene-2-carboxylic acid (CAS 4565-31-5) or 3-formylthiophene-2-carboxylic acid derivatives would yield entirely different regioisomers, thereby altering or negating the intended biological or material properties of the final target compound.

Regioisomer mismatch
5-formylthiophene-2-carboxylic acid (CAS 4565-31-5) yields different geometry, potentially altering downstream molecular architecture.
Steric/electronic environment shift
Unsubstituted thiophene-2-carboxylic acid lacks the 3-methyl group, changing steric bulk and electronic character of adjacent functional groups.
Supply-chain assurance
Commodity analogs with simpler substitution may not provide process-patent-backed sourcing or consistent regiochemical purity.

4-Formyl-3-methylthiophene-2-carboxylic Acid: Performance Evidence


Regioselective 2-Formylation of 3-Methylthiophene

The synthesis of 4-formyl-3-methylthiophene-2-carboxylic acid relies on the optimized regioselective formylation of 3-methylthiophene. Studies examining regioselective electrophilic formylation of 3-substituted thiophenes demonstrate that formylation at the 2-position is favored under specific conditions. The 2-formylation:5-formylation ratio varies dramatically depending on the formylating agent employed. The use of N-formylpyrrolidine yields a 2:5 ratio of 11:1 (favoring 2-formylation), whereas MeOCHCl2/TiCl4 produces a 46:1 ratio, albeit with lower overall yield [1]. This regioselectivity advantage enables the targeted synthesis of 2-carboxylic acid derivatives with a methyl group at the 3-position and formyl at the 4-position—a substitution pattern that cannot be reliably accessed using generic formylation protocols designed for unsubstituted thiophenes.

Regioselectivity
Cross-study comparable
11:1 2-/5-formylation ratio
Optimized formylation route supports high regiocontrol
Agent choice affects ratio and yield; N-formylpyrrolidine vs MeOCHCl2/TiCl4
Regioselective synthesis Thiophene functionalization Electrophilic aromatic substitution

Planar C–H/O=C Conformation in 4-Formyl Thiophenes

The 4-formyl-3-methyl substitution pattern confers a specific conformational preference not observed in 5-formyl or 2-formyl thiophene analogs. Experimental NMR studies on methyl 4-formyl-3-thiophenecarboxylates reveal a predominant planar C–H/O=C approached conformation, evidenced by characteristic chemical shifts of the formyl protons, unusually large 1JCH coupling constants, and distinct infrared C–H and C=O absorption patterns [1]. This conformationally restricted geometry contrasts with the more flexible conformations available to 2-formyl-3-thiophenecarboxylates and 3-formyl-2-thiophenecarboxylates, which display different spectroscopic signatures due to their distinct spatial arrangements. The planar C–H/O=C orientation in the 4-formyl derivative stabilizes the molecule and directs the reactivity of the formyl group, providing predictable outcomes in condensation reactions, cyclization chemistry, and nucleophilic additions.

Conformation
Class-level inference
Planar C–H/O=C approached
Predictable geometry for reaction design
Distinct from 2-formyl or 5-formyl analogs
Conformational analysis NMR spectroscopy Reaction predictability

3-Arylthiophene-2-carboxylic Acid as FTase Inhibitor Pharmacophore

The 3-methylthiophene-2-carboxylic acid core represents a validated pharmacophore in medicinal chemistry. Solid-phase synthesis studies of 3-arylthiophene-2-carboxylic acid libraries have demonstrated that compounds bearing the thiophene-2-carboxylic acid motif with a substituent at the 3-position exhibit measurable protein farnesyltransferase (FTase) inhibitory activity [1]. More than 20 novel 3-arylthiophene-2-carboxylic acid derivatives were synthesized and evaluated for FTase inhibition from various species, as well as for antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [2]. While 4-formyl-3-methylthiophene-2-carboxylic acid itself is an intermediate rather than a final bioactive molecule, its 3-methyl substitution provides the requisite substitution pattern for constructing this validated pharmacophore class. In contrast, unsubstituted thiophene-2-carboxylic acid (CAS 527-72-0) or 5-substituted analogs lack the 3-position substitution required for engagement with the FTase active site as established by these structure-activity relationship (SAR) studies.

Pharmacophore Scaffold
Class-level inference
3-Arylthiophene-2-COOH validated
Supports FTase inhibitor library design
Activity confirmed for >20 derivatives; 4-CHO derivative requires verification
Enzyme inhibition Protein farnesyltransferase Antiparasitic activity

Patented 3-Substituted Thiophene Synthesis and Supply Chain

The synthesis of 3-substituted thiophenes, including 4-formyl-3-methylthiophene-2-carboxylic acid, is covered by process patents that describe specific methodologies for preparing compounds of formula (2) wherein R represents a cyano group, a formyl group, a carboxyl group, or related functionalities [1]. This patent coverage creates a defined supply chain landscape where the compound is not widely available through commoditized synthetic routes. In contrast, simpler thiophene carboxylic acids such as 3-methylthiophene-2-carboxylic acid (CAS 23806-24-8) and 5-formylthiophene-2-carboxylic acid (CAS 4565-31-5) are available from numerous suppliers as off-the-shelf catalog items with multiple established manufacturing routes. The process patent protection for 3-substituted thiophenes with the 4-formyl-3-methyl substitution pattern means that supply is concentrated among fewer manufacturers who have optimized the proprietary or patented synthetic methodology, making supplier qualification and relationship management a critical procurement consideration.

Supply Profile
Context-dependent
Process patent concentration
Supplier qualification may be critical
Limited vendor base vs commodity analogs
Process chemistry Patent protection Manufacturing route

13C NMR Substituent Effects in Thiophene Carboxylic Acids

Systematic 13C NMR studies of 4- and 5-substituted thiophene-2-carboxylic acids and their corresponding anions in methanol have established quantitative linear free energy relationships between substituent constants (σI and σR) and observed chemical shifts [1]. The 4-formyl substituent exerts a distinct electronic influence on the thiophene ring compared to 5-formyl substitution, as evidenced by the correlation of 13C NMR shifts with σI (inductive) and σR (resonance) substituent constants. Specifically, the chemical shift of the carboxyl carbon and the ring carbons in 4-substituted thiophene-2-carboxylic acids differs measurably from that of 5-substituted analogs under identical conditions [2]. This electronic differentiation translates to differential reactivity: the 4-formyl group in 4-formyl-3-methylthiophene-2-carboxylic acid experiences a unique electronic environment (modulated additionally by the 3-methyl group) that influences the electrophilicity of the formyl carbon and the acidity of the carboxylic acid, affecting yields and selectivity in downstream coupling, condensation, and cyclization reactions.

Electronic Effects
Cross-study comparable
Distinct σI/σR correlation
Position-dependent reactivity supports synthesis planning
13C NMR shifts differ between 4- and 5-substitution
NMR spectroscopy Electronic effects Linear free energy relationships

4-Formyl-3-methylthiophene-2-carboxylic Acid: Application Scenarios


Tetra-Substituted Thiophenes for FTase and Kinase Inhibitors

4-Formyl-3-methylthiophene-2-carboxylic acid serves as an advanced intermediate for constructing tetra-substituted thiophene scaffolds with validated activity against protein farnesyltransferase (FTase) and related enzyme targets. The 3-methyl substitution, combined with the 2-carboxylic acid and 4-formyl functional handles, enables the modular assembly of diverse compound libraries via solid-phase or solution-phase synthesis. The planar C–H/O=C conformational preference ensures predictable reactivity during on-resin functionalization [1], while the validated 3-arylthiophene-2-carboxylic acid pharmacophore provides a foundation for generating lead compounds with demonstrated antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [2]. This scenario is particularly relevant for medicinal chemistry groups pursuing neglected tropical disease targets or oncology programs seeking novel FTase inhibitors.

Fused Heterocyclic Systems for Bone and Articular Diseases

The 4-formyl-3-methyl substitution pattern provides a strategic entry point for synthesizing fused thiophene derivatives targeting bone and articular diseases. Patent disclosures describe the use of functionalized thiophenes bearing formyl, carboxyl, and alkyl substituents as intermediates in the preparation of fused heterocyclic compounds with therapeutic activity in bone metabolism disorders [1]. The regioselective formylation chemistry that produces the 4-formyl-3-methyl orientation is critical for establishing the correct ring-junction geometry required for subsequent cyclization steps. The distinct electronic environment of the 4-formyl group, as characterized by 13C NMR linear free energy relationships [2], ensures the correct site-selectivity in intramolecular condensation reactions that form the fused ring system.

S1P1/EDG1 Receptor Agonist Scaffold for Immunosuppression

Thiophene derivatives bearing specific substitution patterns—including formyl and carboxylic acid functionalities—have been disclosed as S1P1/EDG1 receptor agonists for immunosuppressive therapy [1]. The 4-formyl-3-methylthiophene-2-carboxylic acid core provides the requisite substitution geometry for constructing agonists in this pharmacophore class, with the 3-methyl group occupying a defined steric pocket and the 4-formyl and 2-carboxylic acid groups offering orthogonal functional handles for modular analog synthesis. The conformationally restricted planar C–H/O=C geometry [2] of the 4-formyl group contributes to the predictable three-dimensional presentation of the pharmacophore, which is essential for achieving the desired receptor binding profile. This application scenario addresses the need for next-generation immunosuppressive agents with improved safety profiles relative to standard-of-care calcineurin inhibitors.

Agrochemical Intermediate for Crop Protection

The 3-methylthiophene-2-carboxylic acid scaffold, from which 4-formyl-3-methylthiophene-2-carboxylic acid is directly derived, is recognized as a key building block in agrochemical production, including the synthesis of pesticides and herbicides [1]. The formyl group at the 4-position provides an additional diversification point not available in the parent 3-methylthiophene-2-carboxylic acid, enabling the introduction of heterocyclic moieties (e.g., oxazoles, oxadiazoles, pyrazoles) that enhance target site binding, metabolic stability, or environmental fate properties. The optimized regioselective formylation conditions [2] ensure that the 4-formyl derivative can be produced with the purity and consistency required for industrial-scale agrochemical manufacturing, where batch-to-batch reproducibility directly impacts field efficacy and regulatory compliance.

Application
Selection Property
Validation Focus
FTase/kinase inhibitor library synthesis
3-Methyl-2-COOH-4-CHO scaffold with validated pharmacophore
FTase inhibition and antiparasitic activity screening
Fused heterocycles for bone metabolism research
Regioselective 4-formyl orientation for ring-junction geometry
Cyclization efficiency and site-selectivity
S1P1/EDG1 agonist immunosuppression research
Planar C–H/O=C conformation and orthogonal handles
Receptor binding and functional assay context
Agrochemical intermediate for crop protection
4-formyl group as diversification point for heterocycles
Metabolic stability and environmental fate assessment

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